3-Bromo-5-(trifluoromethoxy)aniline
Overview
Description
3-Bromo-5-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5BrF3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and trifluoromethoxy groups
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that this compound is used in suzuki–miyaura coupling reactions , a type of chemical reaction where two carbon atoms are joined together. This suggests that 3-Bromo-5-(trifluoromethoxy)aniline may interact with its targets by forming new carbon-carbon bonds.
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions , it may be involved in the synthesis of complex organic compounds. The downstream effects of these reactions would depend on the specific compounds being synthesized.
Result of Action
Given its use in suzuki–miyaura coupling reactions , it can be inferred that this compound may facilitate the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds.
Biochemical Analysis
Biochemical Properties
3-Bromo-5-(trifluoromethoxy)aniline plays a crucial role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions involving free radical bromination and nucleophilic substitution
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cellular behavior, which is crucial for understanding its potential therapeutic applications and toxicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s mechanism of action involves complex biochemical pathways that are essential for its role in research and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for determining its role in cellular processes and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-5-(trifluoromethoxy)aniline typically involves the bromination of 5-(trifluoromethoxy)aniline. One common method includes the use of bromine or a bromine source in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes steps such as nitration, reduction, and bromination, followed by purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted anilines .
Scientific Research Applications
3-Bromo-5-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the development of bioactive compounds and pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)aniline
- 3-Chloro-5-(trifluoromethoxy)aniline
- 3-Fluoro-5-(trifluoromethoxy)aniline
Uniqueness
3-Bromo-5-(trifluoromethoxy)aniline is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-bromo-5-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUHRBPRJGNGFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650433 | |
Record name | 3-Bromo-5-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-35-4 | |
Record name | 3-Bromo-5-(trifluoromethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914636-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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